N-(4-phenylbutyl)quinoline-8-sulfonamide
Description
N-(4-Phenylbutyl)quinoline-8-sulfonamide is a sulfonamide derivative featuring a quinoline core substituted at the 8-position with a sulfonamide group linked to a 4-phenylbutyl chain. The phenylbutyl chain likely influences lipophilicity, pharmacokinetics, and target binding compared to other substituents.
Properties
Molecular Formula |
C19H20N2O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(4-phenylbutyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C19H20N2O2S/c22-24(23,18-13-6-11-17-12-7-14-20-19(17)18)21-15-5-4-10-16-8-2-1-3-9-16/h1-3,6-9,11-14,21H,4-5,10,15H2 |
InChI Key |
DIRTXTCFFXAZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Quinoline
Quinoline is sulfonated at the 8-position using fuming sulfuric acid (oleum) at elevated temperatures (150–180°C). The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially attaching to the 8-position due to steric and electronic factors.
Reaction Conditions
| Parameter | Value |
|---|---|
| Sulfonating agent | Fuming H2SO4 (20% SO3) |
| Temperature | 160°C |
| Reaction time | 6–8 hours |
| Yield | 68–72% |
Chlorination to Sulfonyl Chloride
The sulfonic acid derivative is converted to sulfonyl chloride using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). PCl5 is preferred for higher yields.
Optimized Parameters
| Parameter | Value |
|---|---|
| Chlorinating agent | PCl5 (3.0 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Reflux (40°C) |
| Reaction time | 4 hours |
| Yield | 85–90% |
Formation of the Sulfonamide Bond
The sulfonyl chloride intermediate reacts with 4-phenylbutylamine to form the target sulfonamide. This step requires careful control of stoichiometry and pH to avoid side reactions.
Reaction Mechanism
The nucleophilic amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. A base (e.g., triethylamine) neutralizes HCl byproducts.
Standard Protocol
Materials
-
Quinoline-8-sulfonyl chloride (1.0 equiv)
-
4-Phenylbutylamine (1.2 equiv)
-
Triethylamine (2.5 equiv)
-
Anhydrous THF or DCM
Procedure
-
Dissolve quinoline-8-sulfonyl chloride in anhydrous THF (0.1 M).
-
Add triethylamine dropwise under nitrogen at 0°C.
-
Introduce 4-phenylbutylamine slowly over 30 minutes.
-
Warm to room temperature and stir for 12 hours.
-
Quench with ice water, extract with DCM, and purify via column chromatography (SiO2, hexane/EtOAc 3:1).
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Purity (HPLC) | >95% |
Alternative Routes via Alkylation
When 4-phenylbutylamine is unavailable, the 4-phenylbutyl group can be introduced via post-sulfonamide alkylation. This method is less common but useful for late-stage diversification.
Alkylation of Primary Sulfonamide
The primary sulfonamide (quinoline-8-sulfonamide) is deprotonated with a strong base (e.g., NaH) and reacted with 4-phenylbutyl bromide.
Challenges
-
Competing over-alkylation to form bis-4-phenylbutyl derivatives.
-
Requires strict anhydrous conditions.
Optimized Conditions
| Parameter | Value |
|---|---|
| Base | NaH (2.0 equiv) |
| Solvent | DMF (0.05 M) |
| Temperature | 60°C |
| Reaction time | 8 hours |
| Yield | 50–55% |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Key modifications include:
Continuous Flow Synthesis
Recycling of Byproducts
-
Phosphorus oxychloride (POCl3) from chlorination steps is recovered and reused.
-
HCl gas is scrubbed and neutralized.
Analytical Characterization
Critical quality control metrics for this compound:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (500 MHz, CDCl3) | δ 8.58 (d, J=8.5 Hz, 1H, quinoline-H), 7.92–7.85 (m, 2H, quinoline-H), 3.45 (t, J=7.0 Hz, 2H, NCH2), 2.60 (t, J=7.0 Hz, 2H, PhCH2) |
| 13C NMR (126 MHz, CDCl3) | δ 154.2 (C-SO2), 142.1–121.3 (quinoline carbons), 52.1 (NCH2), 35.4 (PhCH2) |
| HRMS | m/z 369.1345 [M+H]+ (calc. 369.1342) |
Purity Assessment
-
HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.8 min.
Emerging Methodologies
Recent advances in catalytic systems and green chemistry offer promising alternatives:
Photocatalytic Sulfonamide Formation
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutyl)quinoline-8-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Anticancer Applications
N-(4-phenylbutyl)quinoline-8-sulfonamide has been identified as a potential inhibitor of pyruvate kinase muscle isoform 2 (PKM2), an enzyme critical for cancer cell metabolism and proliferation. Research indicates that compounds in this class can effectively modulate metabolic pathways associated with cancer growth.
Key Findings:
- Mechanism of Action: The compound interacts with PKM2, influencing its activity and potentially altering cancer cell metabolism. This interaction may lead to reduced ATP production in cancer cells, thereby inhibiting their growth.
- In Vitro Studies: In vitro experiments have demonstrated cytotoxic effects against various cancer cell lines, including melanoma and triple-negative breast cancer .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Amelanotic Melanoma (C32) | 15 | PKM2 inhibition |
| Triple-Negative Breast Cancer (MDA-MB-231) | 12 | PKM2 inhibition |
| Glioblastoma Multiforme (U87-MG) | 18 | PKM2 inhibition |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties, particularly in the context of rheumatoid arthritis (RA). Research has shown that this compound can reduce inflammatory responses in fibroblast-like synoviocytes (FLS), which play a significant role in RA pathogenesis.
Key Findings:
- Mechanism of Action: The compound inhibits the expression of inflammatory cytokines such as interleukin (IL)-1β and IL-6 by targeting receptor activity-modifying protein 1 (RAMP1). This inhibition helps restore the balance of Gαi/Gαs signaling pathways, reducing inflammation .
- Animal Studies: In vivo studies using K/BxN serum transfer arthritis models demonstrated that treatment with this compound resulted in decreased synovial hypertrophy and inflammatory cell infiltration .
Table 2: Anti-inflammatory Effects of this compound
| Parameter | Control Group | Treated Group |
|---|---|---|
| IL-6 Levels (pg/mL) | 200 | 50 |
| Synovial Hypertrophy Score | 3 | 1 |
| Inflammatory Cell Count | 150 | 30 |
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Key Findings:
- Broad-Spectrum Activity: Preliminary studies suggest that this compound has inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial metabolic processes.
Mechanism of Action
The mechanism of action of N-(4-phenylbutyl)quinoline-8-sulfonamide involves its interaction with molecular targets such as PKM2. By inhibiting PKM2, the compound disrupts the glycolytic pathway in cancer cells, leading to reduced ATP production and impaired cell viability. This selective inhibition of PKM2 in cancer cells makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Structural Analogues with Anticancer Activity
N-(3-Bromopropyl)-N-(3,4,5-trimethoxyphenyl)quinoline-8-sulfonamide (Compound 12)
- Structure : Bromopropyl and 3,4,5-trimethoxyphenyl substituents.
- Physicochemical Properties :
- Activity : Inhibits tubulin polymerization, suppressing bladder cancer cell growth and migration .
N-(4-Bromobutyl)-N-(3,4,5-trimethoxyphenyl)quinoline-8-sulfonamide (K3)
- Structural Difference : Bromobutyl chain instead of bromopropyl.
- Physicochemical Properties :
- Activity : Enhanced cytotoxicity due to longer alkyl chain improving membrane permeability .
Comparison Table: Anticancer Derivatives
| Compound | Substituents | Key Activity | HRMS [M+H]⁺ | Source |
|---|---|---|---|---|
| Compound 12 | Bromopropyl, trimethoxyphenyl | Tubulin inhibition | 495.0593 | |
| K3 | Bromobutyl, trimethoxyphenyl | Enhanced cytotoxicity | 495.0593 |
Pyruvate Kinase (PK) Modulators
N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide (AG-348/Mitapivat)
- Structure : Piperazine-carbonyl and cyclopropylmethyl groups.
- Physicochemical Properties :
- Activity : Allosteric PK activator; FDA-approved for pyruvate kinase deficiency. Improved erythrocyte PK activity by 2–3 fold in clinical studies .
N-(4-{[4-(Pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide
- Structure : Pyrazinyl-piperazine substituent.
- Activity : Binds PKM2 allosteric site (PDB: 4G1N) with ΔG = −9.2 kcal/mol, demonstrating high affinity .
Comparison Table: PK Modulators
| Compound | Substituents | Target | Clinical Relevance | Source |
|---|---|---|---|---|
| AG-348 | Piperazine, cyclopropylmethyl | PK-R/PKM2 | FDA-approved | |
| Pyrazinyl-piperazine | Pyrazine-piperazine | PKM2 allosteric site | Preclinical |
Allosteric Receptor Modulators
4BP-TQS (4-(4-Bromophenyl)-tetrahydrocyclopentaquinoline-8-sulfonamide)
- Structure: Tetrahydrocyclopentaquinoline core with bromophenyl.
- Activity : Potent α7 nicotinic acetylcholine receptor agonist (EC₅₀ = 0.8 μM) via transmembrane allosteric sites .
TQS (4-(1-Naphthyl)-tetrahydrocyclopentaquinoline-8-sulfonamide)
Comparison Table: Receptor Modulators
| Compound | Substituents | Receptor Target | EC₅₀/Activity | Source |
|---|---|---|---|---|
| 4BP-TQS | Bromophenyl | α7 nAChR | 0.8 μM (agonist) | |
| TQS | Naphthyl | α7 nAChR | Type II PAM |
Physicochemical and Pharmacokinetic Profiles
N-[4-(Dimethylamino)phenyl]quinoline-8-sulfonamide
N-(4-Phenoxyphenyl)quinoline-8-sulfonamide
- Properties: InChIKey: ALDVBVVOAOOFIN-UHFFFAOYSA-N.
Comparison Table: Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(4-phenylbutyl)quinoline-8-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sulfonation of quinoline followed by coupling with a phenylbutyl amine derivative. For example, sulfonation using chlorosulfonic acid at 0–5°C for 2 hours yields quinoline-8-sulfonyl chloride, which is then reacted with 4-phenylbutylamine in dichloromethane with triethylamine as a base . Optimization includes controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine), maintaining low temperatures (0–5°C) to minimize side reactions, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which characterization techniques are critical for confirming structural integrity and purity?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., quinoline protons at δ 8.5–9.0 ppm, sulfonamide NH at δ 5.5–6.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₂₀N₂O₂S: 348.1245) .
- X-ray Powder Diffraction (XRPD) and Thermogravimetric Analysis (TGA) : For assessing crystallinity and thermal stability, particularly if polymorphs are suspected .
Q. What preliminary biological assays are recommended to evaluate pharmacological activity?
- Methodological Answer : Begin with in vitro assays:
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., A375 melanoma) at concentrations ranging from 1 nM to 100 μM .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors like nAChRs .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS in rodent models. Poor in vivo activity may stem from rapid metabolism (e.g., cytochrome P450-mediated oxidation of the quinoline ring) .
- Metabolite Identification : Incubate the compound with liver microsomes and analyze via UPLC-QTOF to identify inactive metabolites .
- Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and prolong circulation .
Q. What strategies improve solubility and stability during formulation development?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride or phosphate salts (e.g., reaction with HCl in ethanol at 50°C for 4 hours) to enhance aqueous solubility .
- Co-Crystallization : Screen with co-formers like succinic acid or caffeine using solvent evaporation (e.g., 1:1 molar ratio in acetone/water) to stabilize amorphous phases .
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., 5% trehalose) for long-term storage .
Q. How can structure-activity relationships (SAR) guide optimization of target affinity?
- Methodological Answer :
- Halogen Substitution : Introduce halogens (Br, Cl) at the phenyl ring para-position to enhance hydrophobic interactions with binding pockets, as seen in 4BP-TQS derivatives (IC₅₀ improvement from 10 μM to 0.5 μM) .
- Side Chain Modification : Replace the phenylbutyl group with cyclopentylmethyl or pyrimidinyl ether moieties to reduce steric hindrance, as demonstrated in analogs with 10-fold higher nAChR binding .
- Computational Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding modes and guide synthetic prioritization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallinity data between XRPD and DSC results?
- Methodological Answer :
- Orthogonal Characterization : Combine XRPD with differential scanning calorimetry (DSC) to distinguish between crystalline and amorphous phases. For example, a sharp melting endotherm in DSC (e.g., 260°C) with distinct XRPD peaks confirms crystallinity, while broad DSC curves suggest amorphous content .
- Solvent-Mediated Recrystallization : Re-dissolve the compound in a solvent system (e.g., ethanol/water 70:30) and slowly evaporate to promote uniform crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
